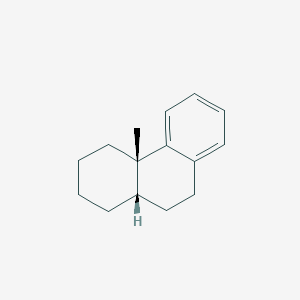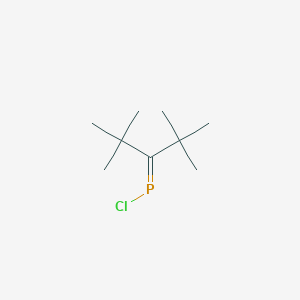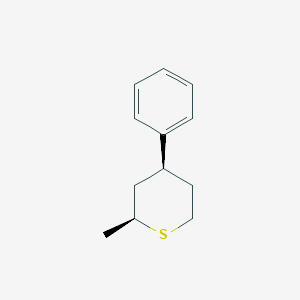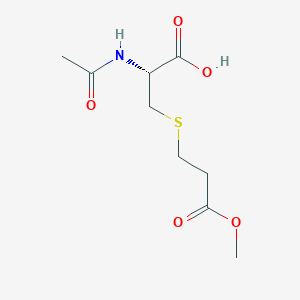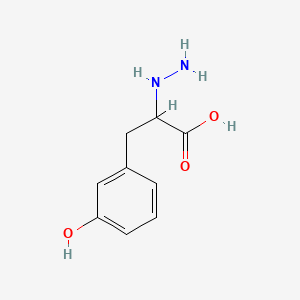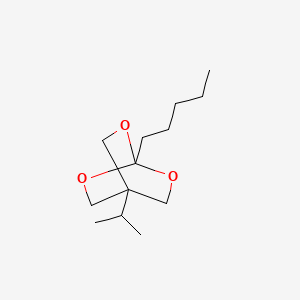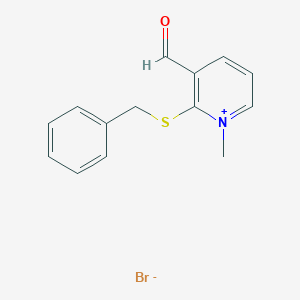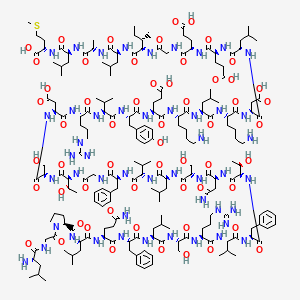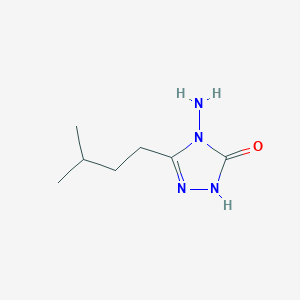![molecular formula C13H23N5 B14441429 3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 78668-33-4](/img/structure/B14441429.png)
3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,18-Pentaazabicyclo[1231]octadeca-1(18),14,16-triene is a complex organic compound with a unique bicyclic structure This compound is known for its stability and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene typically involves the use of pentadentate macrocyclic ligands. One common method includes the reaction of 2,13-dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),2,12,14,16-pentaene with various metal ions under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with different functional groups.
Applications De Recherche Scientifique
3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metal ions.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene involves its interaction with metal ions and other molecules. The compound can form stable complexes with metal ions, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene: A closely related compound with similar structure and properties.
2,13-Dimethyl-6,9-dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),2,12,14,16-pentaene: Another similar compound with additional oxygen atoms in the structure.
Uniqueness
3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene is unique due to its specific bicyclic structure and the presence of multiple nitrogen atoms. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
78668-33-4 |
|---|---|
Formule moléculaire |
C13H23N5 |
Poids moléculaire |
249.36 g/mol |
Nom IUPAC |
3,6,9,12,18-pentazabicyclo[12.3.1]octadeca-1(18),14,16-triene |
InChI |
InChI=1S/C13H23N5/c1-2-12-10-16-8-6-14-4-5-15-7-9-17-11-13(3-1)18-12/h1-3,14-17H,4-11H2 |
Clé InChI |
UJPWFBPXKOLBJT-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCC2=CC=CC(=N2)CNCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)

